molecular formula C20H25NO3 B1389500 N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040681-72-8

N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline

Cat. No.: B1389500
CAS No.: 1040681-72-8
M. Wt: 327.4 g/mol
InChI Key: NYOLMSDLCJIJOJ-UHFFFAOYSA-N
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Description

N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of an ethoxybenzyl group and a tetrahydrofuranylmethoxy group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Ethoxybenzyl Intermediate: The starting material, 3-ethoxybenzyl chloride, is reacted with aniline in the presence of a base such as sodium hydroxide to form N-(3-ethoxybenzyl)aniline.

    Introduction of the Tetrahydrofuranylmethoxy Group: The intermediate N-(3-ethoxybenzyl)aniline is then reacted with tetrahydro-2-furanylmethanol in the presence of a dehydrating agent like thionyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or tetrahydrofuranylmethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(3-Ethoxybenzyl)-3-(tetrahydro-2-pyranylmethoxy)aniline: Similar structure but with a tetrahydropyranylmethoxy group instead of a tetrahydrofuranylmethoxy group.

Uniqueness

N-(3-Ethoxybenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline is unique due to the specific combination of the ethoxybenzyl and tetrahydrofuranylmethoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-3-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-2-22-18-8-3-6-16(12-18)14-21-17-7-4-9-19(13-17)24-15-20-10-5-11-23-20/h3-4,6-9,12-13,20-21H,2,5,10-11,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOLMSDLCJIJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNC2=CC(=CC=C2)OCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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